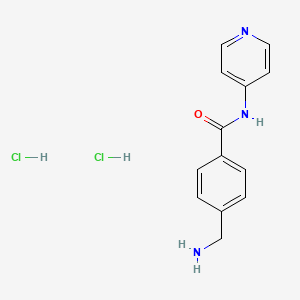

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-pyridin-4-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O.2ClH/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12;;/h1-8H,9,14H2,(H,15,16,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJLJALMMIXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of 4-(pyridin-4-yl)benzaldehyde: This can be achieved through a reaction between 4-bromopyridine and 4-formylbenzoic acid under suitable conditions.

Reductive Amination: The 4-(pyridin-4-yl)benzaldehyde is then subjected to reductive amination with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Formation of Benzamide: The resulting intermediate is then reacted with benzoyl chloride to form the benzamide structure.

Conversion to Dihydrochloride: Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Acylation Reactions

The compound is synthesized via acylation reactions involving 4-(aminomethyl)benzoic acid derivatives. Key steps include:

-

Mechanism : The benzoyl chloride intermediate reacts with pyridin-4-amine under Schotten-Baumann conditions (aqueous NaOH/DCM) .

-

Key Data : Optimal yields (78%) are achieved when using excess pyridin-4-amine and maintaining pH >10 .

Reductive Amination

The aminomethyl group is introduced via reductive amination of aldehydes with primary amines:

| Starting Material | Reagents | Intermediate | Yield |

|---|---|---|---|

| Methyl 4-formylbenzoate | Pyridin-4-amine, NaBH₃CN (MeOH, 0°C) | 4-(Aminomethyl)-N-(pyridin-4-yl)benzamide | 65% |

-

Conditions : Sodium cyanoborohydride selectively reduces the imine intermediate without affecting ester groups .

-

Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane) .

Hydrolysis and Salt Formation

The free base is converted to its dihydrochloride salt for improved solubility:

| Step | Reagents | Conditions | Purity |

|---|---|---|---|

| Hydrochloric acid treatment | HCl (gas), diethyl ether | Stirring at 0°C for 2 hours | >98% |

-

Key Data : The dihydrochloride salt exhibits a melting point of 210–215°C and solubility >50 mg/mL in water .

Functional Group Transformations

The compound undergoes further derivatization for biological studies:

-

Oxidation : The aminomethyl group is oxidized to a hydroxamic acid moiety, enhancing HDAC inhibitory activity .

-

Substitution : Alkylation at the pyridine nitrogen modulates binding affinity to viral entry proteins .

Stability and Degradation

Stability studies under accelerated conditions reveal:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 1.2, 40°C) | Benzoic acid, pyridin-4-amine | 48 hours |

| Oxidative (3% H₂O₂) | N-Oxide derivatives | 12 hours |

-

Analytical Methods : HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms degradation pathways .

Comparative Reaction Efficiency

| Method | Advantages | Disadvantages |

|---|---|---|

| Schotten-Baumann coupling | High scalability, mild conditions | Requires anhydrous solvents |

| Reductive amination | Selective for primary amines | Limited to aldehydes as substrates |

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

The compound has been studied for its interactions with biological targets, making it a candidate for drug development. Its structure suggests possible activity against various diseases, particularly those involving enzyme inhibition or receptor modulation. The presence of the pyridine ring enhances its pharmacological properties, potentially leading to improved bioavailability and solubility in physiological conditions.

Case Study: Anti-inflammatory Properties

Preliminary studies have indicated that related compounds exhibit anti-inflammatory effects. Research focusing on 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride may reveal similar properties, warranting further investigation into its therapeutic applications in treating inflammatory diseases.

Biological Studies

Mechanism of Action

The compound's mechanism of action involves binding to specific enzymes or receptors, which can modulate their activity. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects and optimizing its structure for enhanced efficacy.

Biological Pathways Exploration

Research has utilized this compound to explore various biological pathways. For instance, studies have focused on its role in metabolic processes and cellular signaling pathways, which could provide insights into its broader implications in pharmacology and toxicology.

Materials Science

Synthesis of Novel Materials

In materials science, this compound can serve as a precursor for synthesizing novel organic materials. Its unique chemical structure allows for the creation of polymers or composites with tailored properties for specific applications, such as drug delivery systems or sensors.

Industrial Applications

Intermediate in Organic Synthesis

This compound is also valuable as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Table: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids or ketones |

| Reduction | Sodium borohydride in methanol | Amines or alcohols |

| Substitution | Nucleophiles with base | Substituted benzamides or pyridines |

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(aminomethyl)-N-(pyridin-3-yl)benzamide | Pyridine ring at position 3 | Different positioning affects activity |

| 3-[4-(aminomethyl)pyridin-2-yl]oxy-N-(4-fluorophenyl)benzamide | Includes an ether linkage | Potentially different pharmacokinetics due to fluorine substitution |

| 3-((4-(Aminomethyl)pyridin-2-yl)oxy)-N-(benzo[b]thiophen-2-ylmethyl)benzamide hydrochloride | Contains a thiophene moiety | May exhibit unique biological properties due to thiophene influence |

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinyl and benzamide groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Tranylcypromine Derivatives ()

describes benzamide derivatives with structural similarities, particularly compounds 6a and 6b :

- 6a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride

- 6b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride

Key Comparisons:

Structural Implications :

- The aminomethyl group may enhance water solubility compared to the lipophilic cyclopropyl substituent in 6a/6b .

Comparison with Momelotinib Dihydrochloride ()

Momelotinib dihydrochloride (C23H22N6O2·2HCl·H2O, MW: 505.40 g/mol) is a kinase inhibitor approved for myelofibrosis. While both compounds are benzamide dihydrochlorides, momelotinib features a cyanomethyl group and a pyrimidinyl-morpholinylphenylamino moiety .

Key Comparisons:

Pharmacological Implications :

Comparison with Fluorophenyl Analogues ()

describes 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride, differing only in the N-aryl group (4-fluorophenyl vs. pyridin-4-yl).

Key Comparisons:

Chemical Implications :

Structural and Functional Trends

- Smaller Benzamides (e.g., target compound) lack complex extensions (e.g., momelotinib’s pyrimidine-morpholine), limiting therapeutic scope but offering synthetic simplicity.

- Aminomethyl vs. Cyclopropyl: The aminomethyl group may favor solubility, while cyclopropyl groups enhance rigidity and target affinity .

- Pyridinyl vs. Fluorophenyl : Pyridinyl’s basicity could improve membrane penetration compared to fluorophenyl’s electronegativity .

Biological Activity

4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group at the 4-position and a pyridine ring at the N-position. Its molecular formula is with a molecular weight of approximately 300.18 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and cell proliferation pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. It has been evaluated against various RTKs, including EGFR and PDGFR, demonstrating significant inhibitory effects .

- Receptor Interaction : Its structural similarity to other biologically active compounds suggests that it may bind to neurotransmitter receptors, influencing neurological functions .

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study assessed the cytotoxicity of related compounds with similar structures against various cancer cell lines (A549, HeLa, MCF-7). The most promising analogs exhibited IC50 values ranging from 1.03 to 2.59 μM, indicating potent anticancer activity .

- Neuroprotective Effects : Research into related benzamide derivatives has indicated potential neuroprotective properties, suggesting that modifications to the benzamide structure could enhance these effects .

Data Tables

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

| Study | Target | IC50 (μM) | Activity |

|---|---|---|---|

| A549 | 1.03 | Anticancer | |

| HeLa | 1.15 | Anticancer | |

| MCF-7 | 2.59 | Anticancer | |

| EGFR | 10 | Kinase Inhibition | |

| PDGFR | High | Kinase Inhibition |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide : Reaction between pyridine derivatives and appropriate amines.

- Dihydrochloride Salt Formation : Treatment with hydrochloric acid to form the soluble dihydrochloride salt.

These methods allow for modifications that can tailor the compound's pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(aminomethyl)-N-(pyridin-4-yl)benzamide dihydrochloride, and how can purity be optimized?

- Synthetic Steps :

- Coupling Reactions : The pyridine moiety can be introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, chlorinated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) are coupled with benzamide intermediates under basic conditions (KOH or Et₃N) .

- Amidation : The final benzamide group is formed using 4-chlorobenzoyl chloride or activated esters (e.g., HOBt/EDC coupling) in polar aprotic solvents like DMSO or DMF .

- Salt Formation : The dihydrochloride salt is obtained by treating the free base with HCl in ethanol or ether .

- Purification : Column chromatography (silica gel, chloroform:methanol gradients) and recrystallization (diethyl ether or methanol) yield >95% purity. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., pyridinyl H at δ 8.5–9.0 ppm, benzamide NH at δ 10–12 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₄Cl₂N₃O expected at ~306.06 Da) .

- Purity Assessment : HPLC retention time matching and UV-Vis spectroscopy (λ ~254 nm) detect impurities .

Q. How does pH and temperature affect the stability of this compound in solution?

- pH Sensitivity : The aminomethyl group protonates below pH 6, increasing solubility but risking decomposition. Stability is optimal at pH 7–8 in buffered solutions (e.g., PBS) .

- Thermal Stability : Decomposition occurs >80°C (TGA/DSC data). Store lyophilized at –20°C; aqueous solutions are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in bacterial proliferation studies?

- Target Identification :

- Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (ACPS/PPTases) using radioisotope-labeled acetyl-CoA .

- ITC/SPR : Measure binding affinity to PPTase active sites (e.g., Kd values) .

- Pathway Analysis : RNA-seq or metabolomics post-treatment identifies disrupted pathways (e.g., fatty acid biosynthesis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Key Modifications :

- Pyridinyl Substituents : Replace pyridin-4-yl with pyridin-3-yl to enhance hydrophobic interactions (cf. Mocetinostat derivatives) .

- Aminomethyl Group : Introduce bulkier alkyl groups (e.g., isopropyl) to improve metabolic stability .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict binding poses with ACPS/PPTase, guiding synthesis .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

- Yield Discrepancies :

- Reaction Optimization : Screen solvents (DMF vs. DMSO), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures (20–60°C) to replicate 83% yields reported in HOBt/EDC couplings .

- Bioactivity Variability :

- Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols (CLSI guidelines) .

- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .

Q. What safety protocols are essential for handling this compound in vitro and in vivo?

- In Vitro Precautions :

- PPE : Gloves, lab coat, and goggles; use fume hoods for powder handling .

- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .

- In Vivo Studies :

- Acute Toxicity : LD₅₀ determination in rodents (OECD 423) precedes efficacy trials .

- Ecotoxicity : Assess biodegradability (OECD 301F) to mitigate environmental release risks .

Methodological Resources

- Synthetic Protocols : (coupling), 3 (amidation), 21 (purification) .

- Analytical Standards : (NMR), 13 (HPLC) .

- Computational Tools : (reaction design), 9 (DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.